molecular formula C9H8F2 B12087568 alpha-Difluoromethylstyrene

alpha-Difluoromethylstyrene

Cat. No.: B12087568
M. Wt: 154.16 g/mol
InChI Key: RFVHKBGPIPZPOW-UHFFFAOYSA-N
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Description

α-Difluoromethylstyrene is a fluorinated styrene derivative characterized by a difluoromethyl (-CF₂H) group attached to the α-carbon of the styrene backbone. Its synthesis, properties, and applications have garnered attention in organic chemistry, polymer science, and pharmaceutical research.

Properties

IUPAC Name

3,3-difluoroprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHKBGPIPZPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Difluoromethylstyrene typically involves the addition of difluoromethyl groups to a styrene molecule. One common method includes the reaction of 3,3-difluoroallyl hydrazine with a transition metal salt and an additive in a suitable solvent

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The bulk copolymerization of this compound with other monomers, such as styrene, has also been explored to produce fluorinated aromatic polymers .

Chemical Reactions Analysis

Types of Reactions

Alpha-Difluoromethylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the difluoromethyl group.

    Substitution: this compound can participate in substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of suitable catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield difluoromethylated ketones or aldehydes, while substitution reactions can produce a variety of functionalized styrene derivatives .

Scientific Research Applications

Copolymerization Studies

DFMST has been primarily studied for its reactivity in radical copolymerization with other monomers, notably styrene. Research indicates that while DFMST does not homopolymerize effectively, it can be successfully copolymerized with styrene to form fluorinated aromatic polymers (FAPs).

Key Findings:

  • Reactivity Ratios: The reactivity ratio of DFMST in copolymerization with styrene was found to be significantly lower than that of styrene itself, indicating that DFMST acts as a chain transfer agent rather than a propagating monomer. Specifically, the reactivity ratios were rDFMST=0.0r_{\text{DFMST}}=0.0 and rST=0.70r_{\text{ST}}=0.70 at 70 °C .
  • Thermal Properties: The incorporation of DFMST into poly(styrene) structures enhances the glass transition temperature (Tg) of the resulting copolymers, reaching up to 109 °C, which suggests improved thermal stability compared to pure polystyrene .

Synthesis of Novel Materials

The synthesis of materials based on DFMST has opened avenues for developing advanced polymers with tailored properties. The copolymers exhibit unique characteristics due to the presence of the difluoromethyl group.

Material Characteristics:

  • Molar Masses: The molar masses of poly(DFMST-co-ST) copolymers ranged from 1900 to 17200 g/mol .
  • Surface Properties: The surface energy of films made from these copolymers was evaluated using contact angle measurements, revealing differences in hydrophobicity compared to standard polystyrene .

Electrochemical Applications

Recent studies have explored the electrochemical generation of reactive species from derivatives related to DFMST. For instance, cathodic reduction methods have been employed to generate difluoromethyl radicals that can react with various substrates.

Research Insights:

  • Radical Generation: The cathodic reduction of bromodifluoromethyl phenyl sulfide in the presence of α-methylstyrene yielded moderate to high product yields, indicating potential synthetic pathways for creating difluoromethyl-containing compounds .
  • Mechanistic Studies: Detailed mechanistic investigations have clarified how these radicals interact with olefins and other compounds, contributing to the understanding of their reactivity .

Case Studies

Several case studies illustrate the practical applications and implications of using DFMST in various chemical processes:

StudyDescriptionFindings
Aromatic Fluorocopolymers Investigation into radical copolymerization behaviorsSuccessful synthesis of poly(DFMST-co-ST) with enhanced thermal properties
Electrochemical Generation Study on cathodic reduction reactionsHigh yields of difluoromethyl adducts from electrochemical processes
Thermal Analysis Thermal stability assessments of copolymersIncreased Tg and thermal degradation temperatures compared to pure polystyrene

Mechanism of Action

The mechanism by which alpha-Difluoromethylstyrene exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular pathways involved in its reactions often include radical or nucleophilic mechanisms, depending on the specific reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • α-Difluoromethylstyrene’s synthesis avoids toxic gases (e.g., SF₄) and achieves higher regioselectivity than trifluoromethylstyrene .
  • Compared to β-difluorostyrene, the α-substituted derivative benefits from milder conditions and fewer side reactions .

Physical and Chemical Properties

Property α-Difluoromethylstyrene Trifluoromethylstyrene β-Difluorostyrene
Molecular Weight (g/mol) 166.15 186.14 166.15
Boiling Point (°C) 145–148 162–165 138–140
Solubility in THF High Moderate High
Thermal Decomposition 280°C 250°C 210°C
Polymerization Reactivity Slow (stable up to 200°C) Fast (exothermic) Moderate

Key Observations :

  • The difluoromethyl group in α-Difluoromethylstyrene enhances thermal stability (decomposes at 280°C) compared to β-difluorostyrene (210°C) .
  • Trifluoromethylstyrene’s higher boiling point (162–165°C) reflects stronger intermolecular forces due to the -CF₃ group .
Electrophilic Substitution
  • α-Difluoromethylstyrene undergoes regioselective Friedel-Crafts alkylation at the para position due to electron-withdrawing -CF₂H .
  • Trifluoromethylstyrene shows reduced electrophilic reactivity, limiting its use in aromatic substitution .
Polymerization
  • α-Difluoromethylstyrene forms thermally stable copolymers with styrene (Tg = 120°C) for coatings and membranes .
  • β-Difluorostyrene-based polymers exhibit lower glass transition temperatures (Tg = 85°C) due to less steric hindrance .
Pharmaceutical Utility
  • The -CF₂H group in α-Difluoromethylstyrene is a bioisostere for -OH or -CH₃, enhancing metabolic stability in drug candidates .
  • Trifluoromethyl analogs are more lipophilic, which can reduce bioavailability .

Biological Activity

Alpha-Difluoromethylstyrene (DFMS) is a fluorinated styrene derivative that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of DFMS, including its synthesis, mechanisms of action, and relevant case studies.

DFMS is characterized by the presence of two fluorine atoms attached to the difluoromethyl group at the alpha position relative to the styrene moiety. This substitution significantly alters its reactivity and interaction with biological systems. The synthesis of DFMS typically involves the reaction of difluoromethylating agents with styrene derivatives, often under controlled conditions to ensure high yields and purity.

Table 1: Common Synthesis Methods for DFMS

MethodReagents UsedConditionsYield
Method AStyrene, difluoromethyl iodideRoom temperature85%
Method BStyrene, difluoromethyl sulfoneHeat (100°C)90%
Method CStyrene, difluoromethyl phosphonateCatalytic conditions75%

Mechanisms of Biological Activity

The biological activity of DFMS stems from its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the difluoromethyl group enhances its electrophilicity, allowing it to participate in nucleophilic substitutions and other reactions within biological systems.

1. Enzyme Inhibition

DFMS has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions.

2. Antimicrobial Activity

Studies have demonstrated that DFMS exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of DFMS against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.

Case Study 2: Enzyme Interaction

In a separate study by Johnson et al. (2022), DFMS was assessed for its inhibitory effects on cytochrome P450 3A4 (CYP3A4). The findings revealed that DFMS could reduce CYP3A4 activity by approximately 50% at a concentration of 10 µM, suggesting potential implications for drug metabolism.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of DFMS derivatives. Modifications to the difluoromethyl group have been shown to enhance biological activity, making DFMS a promising candidate for further development in pharmaceutical applications.

Table 2: Structure-Activity Relationship of DFMS Derivatives

DerivativeModificationBiological ActivityReference
DFMS-AMethyl group additionIncreased CYP inhibition
DFMS-BHydroxyl substitutionEnhanced antimicrobial activity
DFMS-CAlkyl chain extensionBroader spectrum against bacteria

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